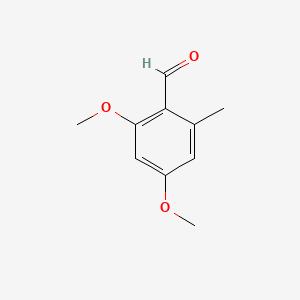

2,4-Dimethoxy-6-methylbenzaldehyde

Description

The exact mass of the compound 2,4-Dimethoxy-6-methylbenzaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72347. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4-Dimethoxy-6-methylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dimethoxy-6-methylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethoxy-6-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-4-8(12-2)5-10(13-3)9(7)6-11/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTRFTGJNWSOWPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30291005 | |

| Record name | 2,4-Dimethoxy-6-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7149-90-8 | |

| Record name | 2,4-Dimethoxy-6-methylbenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dimethoxy-6-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dimethoxy-6-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,4-Dimethoxy-6-methylbenzaldehyde synthesis from orcinol

An In-depth Technical Guide to the Synthesis of 2,4-Dimethoxy-6-methylbenzaldehyde from Orcinol

Introduction

2,4-Dimethoxy-6-methylbenzaldehyde is a substituted aromatic aldehyde with applications in the synthesis of various chemical compounds, including pharmaceuticals and natural products. Its synthesis from the readily available starting material, orcinol (5-methylbenzene-1,3-diol), is a key process for researchers in organic chemistry and drug development. This guide provides a detailed overview of the two-step synthetic pathway, which involves an initial formylation of orcinol followed by a complete O-methylation of the resulting intermediate.

The overall transformation leverages well-established reactions in organic synthesis. The first step, an electrophilic aromatic substitution, introduces the aldehyde functionality onto the electron-rich orcinol ring. The second step converts the phenolic hydroxyl groups into methoxy ethers, yielding the final product. This document outlines detailed experimental protocols for these transformations, presents quantitative data in a structured format, and provides a visual representation of the synthetic workflow.

Step 1: Formylation of Orcinol

The initial and most critical step is the formylation of orcinol to produce 2,4-dihydroxy-6-methylbenzaldehyde. This reaction is an electrophilic aromatic substitution where a formyl group (-CHO) is attached to the aromatic ring. Due to the activating nature of the two hydroxyl groups and the methyl group on the orcinol ring, this reaction proceeds efficiently. Two primary methods for this transformation are the Gattermann reaction and the Vilsmeier-Haack reaction.

Experimental Protocols

Method A: Gattermann-type Reaction

The Gattermann reaction and its modifications are classic methods for formylating phenols.[1][2] This variant uses zinc cyanide (Zn(CN)₂) and hydrogen chloride (HCl) gas.[1][3] The Zn(CN)₂ reacts with HCl to generate the key HCN reactant and the Lewis acid catalyst, Zn(Cl)₂, in-situ, which is safer than handling gaseous HCN directly.[1]

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and under a nitrogen atmosphere, combine orcinol (5g, 40 mmol) and zinc cyanide (Zn(CN)₂) (7.1g, 60 mmol).[4]

-

Add 50 mL of anhydrous ether to the flask.[4]

-

Saturate the reaction mixture by bubbling dry hydrogen chloride (HCl) gas through it.[4]

-

After stirring for 2 hours, decant the ether.[4]

-

Add 50 mL of water to the remaining residue and heat the mixture to 100°C, at which point the product precipitates out of the solution.[4]

-

Collect the crude product by filtration and recrystallize from water to yield pure 2,4-dihydroxy-6-methylbenzaldehyde.[4]

-

Method B: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction allows for the formylation of electron-rich aromatic compounds using a Vilsmeier reagent, which is formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][6]

-

Procedure:

-

In a suitable reaction vessel, prepare a pre-cooled mixture of POCl₃ (44.0 g, 0.3 mol) and N,N-dimethylformamide (200 mL).[4]

-

Dissolve orcinol (25.0 g, 0.2 mol) in 100 mL of N,N-dimethylformamide at 0°C.[4]

-

Slowly add the orcinol solution dropwise to the cold POCl₃/DMF mixture.[4]

-

After the addition is complete, stir the reaction mixture at room temperature for 1 hour.[4]

-

Slowly pour the reaction mixture into ice water to precipitate the solid product.[4]

-

Collect the solid by filtration and wash it three times with distilled water to remove residual acid and solvent, yielding 2,4-dihydroxy-6-methylbenzaldehyde.[4]

-

Quantitative Data for Formylation

| Starting Material | Reaction | Key Reagents | Solvent | Yield (%) | Product | Reference |

| Orcinol | Gattermann-type | Zn(CN)₂, HCl | Ether / Water | 76-82% | 2,4-Dihydroxy-6-methylbenzaldehyde | [4] |

| Orcinol | Vilsmeier-Haack | POCl₃, DMF | N,N-Dimethylformamide | Not explicitly stated, but procedure is effective. | 2,4-Dihydroxy-6-methylbenzaldehyde | [4] |

Step 2: O-Methylation of 2,4-Dihydroxy-6-methylbenzaldehyde

The second step in the synthesis is the exhaustive O-methylation of the two phenolic hydroxyl groups on the 2,4-dihydroxy-6-methylbenzaldehyde intermediate. This is typically achieved using a methylating agent such as dimethyl sulfate (DMS) or methyl iodide in the presence of a base.[7] The following protocol is adapted from a similar high-yield methylation of catechol.[8]

Experimental Protocol

-

Procedure:

-

Dissolve 2,4-dihydroxy-6-methylbenzaldehyde (1 equivalent) in an aqueous solution of sodium hydroxide (NaOH) (2.57 equivalents) under a nitrogen atmosphere to prevent oxidation.[8]

-

Over a period of 1 hour, add dimethyl sulfate (DMS) (2.45 equivalents) dropwise to the solution while maintaining the reaction temperature.

-

After the addition is complete, heat the reaction mixture to 80°C and maintain it for 3 hours to ensure complete methylation.[8]

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield pure 2,4-dimethoxy-6-methylbenzaldehyde.

-

Quantitative Data for Analogous Methylation

| Starting Material | Reaction | Key Reagents | Base | Yield (%) | Product | Reference |

| Catechol | O-Methylation | Dimethyl Sulfate (DMS) | NaOH | 95% | o-Dimethoxybenzene | [8] |

Note: The yield for the methylation of 2,4-dihydroxy-6-methylbenzaldehyde is expected to be high, analogous to the methylation of catechol.

Synthetic Workflow Visualization

The logical progression of the synthesis from the starting material to the final product is illustrated in the following diagram.

Caption: Synthetic pathway from Orcinol to 2,4-Dimethoxy-6-methylbenzaldehyde.

References

- 1. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 2. Gattermann Reaction: Mechanism, Steps & Uses Explained [vedantu.com]

- 3. The Gatterman Aromatic Formylation [designer-drug.com]

- 4. 2 4-DIHYDROXY-6-METHYLBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dimethoxy-6-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 2,4-Dimethoxy-6-methylbenzaldehyde (CAS No. 7149-90-8). While this specific isomer is commercially available, detailed experimental data regarding its physical constants, spectral characterization, and biological activity are not extensively documented in publicly accessible literature. This guide consolidates the available information and presents it in a structured format. In light of the limited specific data, this document also furnishes general experimental protocols for the synthesis of substituted benzaldehydes, which could be adapted for the preparation of the title compound. Furthermore, this guide discusses the broader context of the biological activities associated with substituted benzaldehydes, offering potential avenues for future research.

Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 7149-90-8 | N/A |

| Molecular Formula | C₁₀H₁₂O₃ | N/A |

| Molecular Weight | 180.20 g/mol | N/A |

| InChI | InChI=1S/C10H12O3/c1-7-4-8(12-2)5-10(13-3)9(7)6-11/h4-6H,1-3H3 | N/A |

| SMILES | CC1=CC(=C(C=C1C=O)OC)OC | N/A |

Spectroscopic Data

Detailed experimental spectral data (NMR, IR, Mass Spectrometry) for 2,4-Dimethoxy-6-methylbenzaldehyde are not widely published. Researchers seeking to characterize this compound would need to perform these analyses upon synthesis or acquisition. The expected spectral features would be consistent with a trisubstituted benzaldehyde containing two methoxy groups and one methyl group on the aromatic ring.

Potential Synthetic Methodologies

The synthesis of 2,4-Dimethoxy-6-methylbenzaldehyde is not explicitly detailed in the reviewed scientific literature. However, standard organic chemistry reactions for the formylation of activated aromatic rings can be proposed as viable synthetic routes. The starting material for such syntheses would likely be 1,3-dimethoxy-5-methylbenzene. Two common and effective methods for this type of transformation are the Vilsmeier-Haack and Gattermann reactions.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[1][2][3][4]

Reaction Principle: The reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto an aromatic ring.[1][4]

General Experimental Protocol:

-

Formation of the Vilsmeier Reagent: In a dried reaction vessel under an inert atmosphere, cool N,N-dimethylformamide (DMF) to 0°C. Add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10°C. Stir the mixture for a predetermined time to ensure the complete formation of the chloroiminium salt (the Vilsmeier reagent).[4]

-

Formylation: Dissolve the substrate (in this case, 1,3-dimethoxy-5-methylbenzene) in an appropriate solvent (e.g., DMF or a chlorinated solvent) and add it dropwise to the pre-formed Vilsmeier reagent at a controlled temperature.

-

Work-up: After the reaction is complete (as monitored by an appropriate technique like TLC), the reaction mixture is carefully poured into a cold aqueous solution of a base (e.g., sodium acetate or sodium hydroxide) to hydrolyze the intermediate iminium salt to the aldehyde.

-

Purification: The crude product is then extracted with a suitable organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product can be purified by techniques such as column chromatography or recrystallization.

Gattermann Reaction

The Gattermann reaction is another classical method for the formylation of aromatic compounds, particularly those that are activated, such as phenols and their ethers.[5]

Reaction Principle: This reaction introduces a formyl group using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[5] A safer modification of this reaction, known as the Adams modification, uses zinc cyanide (Zn(CN)₂) in place of HCN.[5]

General Experimental Protocol (Adams Modification):

-

Reaction Setup: In a reaction vessel equipped for gas inlet and stirring, suspend the aromatic substrate (1,3-dimethoxy-5-methylbenzene) and zinc cyanide in an anhydrous solvent (e.g., diethyl ether).

-

Reaction Execution: Cool the mixture in an ice bath and pass a stream of dry hydrogen chloride gas through the suspension with vigorous stirring until saturation.

-

Intermediate Formation: The reaction is allowed to proceed at a low temperature for several hours, leading to the formation of an aldimine hydrochloride intermediate which typically precipitates.

-

Hydrolysis: The solvent is decanted, and the solid intermediate is hydrolyzed by heating with water to yield the aldehyde.

-

Purification: The crude product is then isolated, for example by filtration, and can be purified by recrystallization.

Biological Activity and Potential Applications

There is no specific information in the scientific literature regarding the biological activities or signaling pathway involvement of 2,4-Dimethoxy-6-methylbenzaldehyde. However, the broader class of substituted benzaldehydes is known to exhibit a wide range of biological effects, including antimicrobial, antifungal, anti-inflammatory, and cytotoxic activities.[6][7][8][9][10] The specific type, number, and position of substituents on the benzaldehyde ring are critical in determining the nature and potency of these activities.[6]

Given its structure as a polysubstituted benzaldehyde, 2,4-Dimethoxy-6-methylbenzaldehyde could be a candidate for screening in various biological assays to explore its potential as a lead compound in drug discovery.

Conclusion

2,4-Dimethoxy-6-methylbenzaldehyde is a structurally defined chemical entity for which detailed experimental physicochemical and biological data are currently lacking in the public domain. This guide has summarized the available molecular information and proposed established synthetic methodologies that could be applied for its preparation. The provided general protocols for the Vilsmeier-Haack and Gattermann reactions offer a starting point for researchers interested in synthesizing and further characterizing this compound. Future studies are warranted to determine its spectral properties, physical constants, and to explore its potential biological activities, which may be of interest to the drug development community.

References

- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 2. youtube.com [youtube.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 6. repositorio.ufc.br [repositorio.ufc.br]

- 7. Synthesis, Structure and Antioxidant Activity of (Tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazones of Substituted Benzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmainfo.in [pharmainfo.in]

- 9. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Spectroscopic Profile of 2,4-Dimethoxy-6-methylbenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive interpretation of the expected spectroscopic data for 2,4-Dimethoxy-6-methylbenzaldehyde. Due to the limited availability of a complete, published dataset for this specific molecule, this guide presents a detailed analysis based on the established principles of spectroscopy and comparative data from structurally analogous compounds. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of 2,4-Dimethoxy-6-methylbenzaldehyde in research and development settings.

Chemical Structure and Overview

2,4-Dimethoxy-6-methylbenzaldehyde is an aromatic aldehyde with the chemical formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol . Its structure consists of a benzene ring substituted with an aldehyde group, two methoxy groups at positions 2 and 4, and a methyl group at position 6. The arrangement of these functional groups dictates its unique spectroscopic signature.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for 2,4-Dimethoxy-6-methylbenzaldehyde. These predictions are derived from the analysis of spectroscopic data for structurally similar compounds, including 2,4-dimethoxybenzaldehyde, 2,6-dimethoxybenzaldehyde, and 2,4,6-trimethylbenzaldehyde.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~6.4 | Singlet | 1H | Aromatic proton (H-5) |

| ~6.3 | Singlet | 1H | Aromatic proton (H-3) |

| ~3.9 | Singlet | 3H | Methoxy protons (-OCH₃ at C-4) |

| ~3.8 | Singlet | 3H | Methoxy protons (-OCH₃ at C-2) |

| ~2.5 | Singlet | 3H | Methyl protons (-CH₃ at C-6) |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | Aldehyde Carbonyl (C=O) |

| ~165 | Aromatic Carbon (C-4) |

| ~162 | Aromatic Carbon (C-2) |

| ~145 | Aromatic Carbon (C-6) |

| ~118 | Aromatic Carbon (C-1) |

| ~98 | Aromatic Carbon (C-5) |

| ~96 | Aromatic Carbon (C-3) |

| ~56.0 | Methoxy Carbon (-OCH₃ at C-4) |

| ~55.5 | Methoxy Carbon (-OCH₃ at C-2) |

| ~21 | Methyl Carbon (-CH₃ at C-6) |

Solvent: CDCl₃

Table 3: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Medium | C-H stretch (aliphatic -CH₃ and -OCH₃) |

| ~2820, ~2720 | Weak | C-H stretch (aldehyde) |

| ~1685 | Strong | C=O stretch (aromatic aldehyde) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1270, ~1030 | Strong | C-O stretch (asymmetric and symmetric ether) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 180 | [M]⁺ (Molecular ion) |

| 179 | [M-H]⁺ |

| 165 | [M-CH₃]⁺ |

| 151 | [M-CHO]⁺ |

| 137 | [M-CHO-CH₃+H]⁺ or [M-C₂H₅O]⁺ |

Spectroscopic Interpretation

The predicted spectroscopic data provides a detailed insight into the molecular structure of 2,4-Dimethoxy-6-methylbenzaldehyde.

-

¹H NMR: The downfield singlet around 10.5 ppm is characteristic of the aldehyde proton. The two singlets in the aromatic region are due to the isolated aromatic protons. The three distinct singlets in the aliphatic region correspond to the two non-equivalent methoxy groups and the methyl group.

-

¹³C NMR: The carbonyl carbon of the aldehyde is expected at a significantly downfield shift of around 192 ppm. The aromatic carbons show a wide range of chemical shifts due to the varying electronic effects of the substituents. The carbons attached to the electron-donating methoxy groups are shielded and appear at higher field, while the carbon attached to the electron-withdrawing aldehyde group is deshielded.

-

FT-IR: The strong absorption band around 1685 cm⁻¹ is a clear indicator of the carbonyl group of the aromatic aldehyde. The C-H stretching vibrations of the aldehyde group are expected as two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹. The strong bands in the fingerprint region are characteristic of the C-O stretching of the methoxy groups.

-

Mass Spectrometry: The mass spectrum is predicted to show a molecular ion peak at m/z 180. The fragmentation pattern will likely involve the loss of a hydrogen atom, a methyl group, or the entire aldehyde group, leading to the formation of characteristic fragment ions.

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2,4-Dimethoxy-6-methylbenzaldehyde in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for referencing.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier-Transform Infrared Spectrometer.

-

Data Acquisition: Record a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and record the sample spectrum. Typically, spectra are collected over a range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final infrared spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Employ a mass spectrometer, typically with an electron ionization (EI) source for small molecules.

-

Data Acquisition: Introduce the sample into the ion source. The molecules will be ionized and fragmented. The mass analyzer will separate the ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: The resulting mass spectrum will show the relative abundance of the different fragment ions, allowing for the determination of the molecular weight and fragmentation pattern.

Visualizations

Chemical Structure and Key Functional Groups

Caption: Structure of 2,4-Dimethoxy-6-methylbenzaldehyde.

Hypothesized Mass Spectrometry Fragmentation Pathway

Caption: Key fragmentations of 2,4-Dimethoxy-6-methylbenzaldehyde.

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2,4-Dimethoxy-6-methylbenzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Core: This document provides a detailed predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 2,4-Dimethoxy-6-methylbenzaldehyde. Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages established principles of NMR spectroscopy and data from analogous substituted benzaldehydes to forecast the chemical shifts, multiplicities, and coupling constants. Furthermore, a comprehensive experimental protocol for the acquisition of high-quality NMR data for similar organic molecules is presented.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 2,4-Dimethoxy-6-methylbenzaldehyde is expected to exhibit distinct signals corresponding to the aldehyde proton, the aromatic protons, the two methoxy groups, and the methyl group. The electron-donating methoxy and methyl groups will influence the chemical shifts of the aromatic protons, causing them to appear at a relatively higher field (lower ppm) compared to unsubstituted benzaldehyde.

Table 1: Predicted ¹H NMR Data for 2,4-Dimethoxy-6-methylbenzaldehyde

| Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Predicted Coupling Constant (J) [Hz] | Integration |

| CHO | 10.3 - 10.5 | s | - | 1H |

| H-5 | 6.4 - 6.6 | d | ~2.5 | 1H |

| H-3 | 6.3 - 6.5 | d | ~2.5 | 1H |

| 4-OCH₃ | 3.8 - 3.9 | s | - | 3H |

| 2-OCH₃ | 3.7 - 3.8 | s | - | 3H |

| 6-CH₃ | 2.5 - 2.6 | s | - | 3H |

Predicted in a non-polar deuterated solvent like CDCl₃.

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum will show nine distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are estimated based on the additive effects of the aldehyde, methoxy, and methyl substituents on the benzene ring. The carbonyl carbon of the aldehyde group is expected to be the most downfield signal.

Table 2: Predicted ¹³C NMR Data for 2,4-Dimethoxy-6-methylbenzaldehyde

| Assignment | Predicted Chemical Shift (δ) [ppm] |

| C=O | 190 - 192 |

| C-4 | 163 - 165 |

| C-2 | 161 - 163 |

| C-6 | 140 - 142 |

| C-1 | 118 - 120 |

| C-5 | 99 - 101 |

| C-3 | 97 - 99 |

| 4-OCH₃ | 55.5 - 56.5 |

| 2-OCH₃ | 55.0 - 56.0 |

| 6-CH₃ | 20 - 22 |

Predicted in a non-polar deuterated solvent like CDCl₃.

Experimental Protocols

A standardized protocol is crucial for acquiring high-quality and reproducible NMR data. The following sections detail the methodology for sample preparation and data acquisition.

Sample Preparation

-

Sample Quantity : For a standard ¹H NMR spectrum, accurately weigh 5-10 mg of the compound. For a ¹³C NMR spectrum, a more concentrated sample of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[1][2]

-

Solvent Selection : Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar organic compounds due to its excellent dissolving properties.[3]

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shift scale to 0.00 ppm.

-

Filtration : To ensure a homogeneous magnetic field, the final solution must be free of any particulate matter. Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.[4]

-

Labeling : Clearly label the NMR tube with the sample information.

NMR Data Acquisition

The following parameters are recommended for a 400 or 500 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

-

Pulse Program : A standard single-pulse sequence (e.g., 'zg30' on a Bruker spectrometer).

-

Spectral Width : 0 - 16 ppm.

-

Acquisition Time : 2 - 4 seconds.

-

Relaxation Delay (d1) : 2 - 5 seconds to ensure proper relaxation of the protons for quantitative analysis.

-

Number of Scans : 8 - 16 scans for a sample of sufficient concentration.

-

Temperature : 298 K (25 °C).

¹³C NMR Acquisition Parameters:

-

Pulse Program : A proton-decoupled single-pulse sequence (e.g., 'zgpg30' on a Bruker spectrometer).

-

Spectral Width : 0 - 220 ppm.

-

Acquisition Time : 1 - 2 seconds.

-

Relaxation Delay (d1) : 2 - 5 seconds.

-

Number of Scans : 1024 - 4096 scans, depending on the sample concentration, due to the low natural abundance of the ¹³C isotope.[5]

-

Temperature : 298 K (25 °C).

Data Processing

-

Fourier Transformation : Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform to obtain the spectrum.[5]

-

Phasing and Baseline Correction : Manually phase the spectrum to ensure all peaks have a pure absorption lineshape and apply a polynomial baseline correction for a flat baseline.

-

Referencing : Calibrate the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[5]

-

Peak Picking and Integration : Identify all significant peaks and integrate them to determine the relative proton ratios for the ¹H spectrum.

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of 2,4-Dimethoxy-6-methylbenzaldehyde with the numbering scheme used for the NMR assignments in the tables above.

Caption: Molecular structure of 2,4-Dimethoxy-6-methylbenzaldehyde.

References

A Technical Guide to the Infrared Spectroscopy of Substituted Dimethoxybenzaldehydes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of substituted dimethoxybenzaldehydes. Understanding the vibrational characteristics of these compounds is essential for their identification, purity assessment, and the analysis of their chemical transformations in pharmaceutical and chemical research. This document details the characteristic IR absorption bands, provides standardized experimental protocols, and presents a logical workflow for spectral analysis.

Core Principles of Infrared Spectroscopy of Dimethoxybenzaldehydes

Infrared spectroscopy of substituted dimethoxybenzaldehydes allows for the identification of key functional groups by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds within the molecule. The positions of the methoxy (-OCH₃) groups on the benzene ring influence the electronic environment of the aldehyde (-CHO) group and the aromatic ring itself, leading to distinct and identifiable shifts in the IR spectrum.

Key vibrational modes to consider in the spectra of dimethoxybenzaldehydes include:

-

Aldehyde C-H Stretching: The C-H bond of the aldehyde group typically exhibits one or two weak to medium intensity bands. The presence of a "Fermi doublet" around 2820 cm⁻¹ and 2720 cm⁻¹ is a characteristic feature of aldehydes.[1]

-

Carbonyl (C=O) Stretching: The C=O bond of the aldehyde gives rise to a very strong and sharp absorption band. Its position is sensitive to the electronic effects of the substituents on the aromatic ring.[2][3] Conjugation with the aromatic ring typically lowers the C=O stretching frequency to the 1685-1710 cm⁻¹ range.[4][5]

-

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring appear in the 1440-1600 cm⁻¹ region.[1][3]

-

Aromatic C-H Stretching: The stretching of the C-H bonds on the aromatic ring is observed as weak bands above 3000 cm⁻¹.[1][3]

-

C-O-C (Aryl Ether) Stretching: The asymmetric and symmetric stretching of the C-O-C bonds of the methoxy groups produce strong absorptions, typically in the 1250 cm⁻¹ and 1110 cm⁻¹ regions, respectively.[1]

-

Aromatic C-H Out-of-Plane Bending: The substitution pattern on the benzene ring can often be inferred from the strong C-H out-of-plane bending bands in the fingerprint region (below 900 cm⁻¹).[1]

Data Presentation: Characteristic Infrared Absorption Frequencies

The following table summarizes the key infrared absorption frequencies for various isomers of dimethoxybenzaldehyde. These values are compiled from multiple sources and represent typical ranges.

| Vibrational Mode | Assignment | 2,6-Dimethoxybenzaldehyde (cm⁻¹) [1] | General Range for Dimethoxybenzaldehydes (cm⁻¹) | Intensity |

| Aromatic C-H Stretching | Aromatic Ring | ~3080 - 3000 | ~3100 - 3000 | Weak |

| Aliphatic C-H Stretching | Methoxy (-OCH₃) | ~2970 - 2840 | ~2980 - 2840 | Weak to Medium |

| Aldehyde C-H Stretching (Fermi Doublet) | Aldehyde (-CHO) | ~2820 and ~2720 | ~2830 and ~2730 | Weak |

| Carbonyl C=O Stretching | Aldehyde (-CHO) | ~1685 | ~1710 - 1680 | Strong |

| Aromatic C=C Stretching | Aromatic Ring | ~1590 | ~1610 - 1570 | Medium to Strong |

| Asymmetric C-H Bending | Methoxy (-OCH₃) | ~1475 | ~1480 - 1470 | Medium |

| Aromatic C=C Stretching | Aromatic Ring | ~1440 | ~1450 - 1430 | Medium |

| Asymmetric C-O-C Stretching | Aryl Ether | ~1250 | ~1270 - 1240 | Strong |

| Symmetric C-O-C Stretching | Aryl Ether | ~1110 | ~1120 - 1100 | Strong |

| C-H Out-of-Plane Bending | Aromatic Ring | ~780 | Varies with substitution | Strong |

Experimental Protocols

The following are detailed methodologies for obtaining high-quality infrared spectra of substituted dimethoxybenzaldehydes.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This is a common and convenient method for solid samples.

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).[1]

Sample Preparation:

-

Ensure the dimethoxybenzaldehyde sample is in a crystalline or fine powder form.[1]

-

No extensive sample preparation is required.

Procedure:

-

Instrument Preparation: Power on the spectrometer and allow it to reach thermal equilibrium.

-

Background Spectrum: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Acquire a background spectrum to account for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance of the ATR crystal.[1]

-

Sample Analysis: Place a small amount of the sample onto the center of the ATR crystal, ensuring complete coverage. Apply consistent pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.[1]

-

Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[1] The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[6]

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Perform baseline correction and peak picking using the instrument's software to identify the wavenumbers of the absorption maxima.[1]

KBr Pellet Method

This is a traditional method for solid samples.

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer.

-

A hydraulic press and pellet die.

-

An agate mortar and pestle.

Sample Preparation:

-

Weigh out a small amount of the solid dimethoxybenzaldehyde sample (1-2 mg).

-

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.[6]

-

Transfer the powder to a pellet die and press it under high pressure to form a thin, transparent pellet.[6]

Procedure:

-

Background Spectrum: Record a background spectrum of the empty sample holder or a pure KBr pellet.[6]

-

Sample Analysis: Place the KBr pellet containing the sample in the spectrometer's sample holder.

-

Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: The resulting transmittance or absorbance spectrum is then analyzed for characteristic absorption bands.[6]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the infrared spectroscopic analysis of a substituted dimethoxybenzaldehyde.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2,4-Dimethoxy-6-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2,4-Dimethoxy-6-methylbenzaldehyde (C₁₀H₁₂O₃). Due to the absence of a publicly available experimental mass spectrum for this specific isomer, this guide presents a plausible fragmentation pathway based on established principles of mass spectrometry and data from closely related isomers, such as 2,5-Dimethoxy-4-methylbenzaldehyde. The information herein is intended to support researchers in the identification and structural elucidation of this and similar substituted aromatic aldehydes.

Core Data Presentation: Predicted Mass Spectrum

The mass spectrum of 2,4-Dimethoxy-6-methylbenzaldehyde is predicted to be characterized by a distinct fragmentation pattern under standard electron ionization (70 eV) conditions. The molecular weight of the compound is 180.20 g/mol . The anticipated quantitative data for the principal fragments are summarized in the table below.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Predicted Fragmentation Pathway |

| 180 | [M]⁺• | Molecular Ion |

| 179 | [M-H]⁺ | Loss of a hydrogen radical from the aldehyde group |

| 165 | [M-CH₃]⁺ | Loss of a methyl radical from a methoxy group |

| 151 | [M-CHO]⁺ | Loss of the formyl radical (alpha-cleavage) |

| 152 | [M-CO]⁺• | Loss of carbon monoxide from the molecular ion |

| 137 | [M-CH₃-CO]⁺ | Loss of a methyl radical followed by loss of carbon monoxide |

| 134 | [M-CH₃-HCHO]⁺• | Loss of a methyl radical followed by loss of formaldehyde |

| 122 | [M-CHO-CHO H]⁺ | Further fragmentation of the aromatic ring |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common rearrangement product in substituted benzenes |

| 77 | [C₆H₅]⁺ | Phenyl cation from extensive fragmentation |

Note: The relative intensities of these predicted peaks are not provided, as they would require experimental data. The base peak is likely to be the molecular ion at m/z 180 or the [M-CH₃]⁺ ion at m/z 165, reflecting the stability of the molecular ion and the facile loss of a methyl group.

Interpretation of the Predicted Fragmentation Pattern

The fragmentation of 2,4-Dimethoxy-6-methylbenzaldehyde under electron ionization is dictated by the presence of the aldehyde, two methoxy groups, and a methyl group on the aromatic ring.

-

Molecular Ion ([M]⁺•, m/z 180): The molecule is expected to show a distinct molecular ion peak at m/z 180, corresponding to its molecular weight (C₁₀H₁₂O₃). The stability of the aromatic system should make this peak readily observable.

-

Loss of a Hydrogen Radical ([M-H]⁺, m/z 179): A common fragmentation pathway for aldehydes is the loss of the aldehydic hydrogen, leading to a stable acylium ion at [M-1]⁺.

-

Loss of a Methyl Radical ([M-CH₃]⁺, m/z 165): The loss of a methyl radical (•CH₃) from one of the methoxy groups is a highly probable fragmentation. This results in a prominent peak at m/z 165. This is often a very stable ion due to the formation of a quinone-like structure. Data from the isomeric 2,5-Dimethoxy-4-methylbenzaldehyde shows a strong peak at this m/z value.

-

Loss of a Formyl Radical ([M-CHO]⁺, m/z 151): Alpha-cleavage resulting in the loss of the entire formyl group (•CHO) is another characteristic fragmentation of benzaldehydes, which would produce an ion at m/z 151.

-

Loss of Carbon Monoxide ([M-CO]⁺•, m/z 152): Rearrangement and subsequent loss of a neutral carbon monoxide (CO) molecule from the molecular ion can occur, leading to a peak at m/z 152.

-

Secondary Fragmentations: The primary fragment ions can undergo further fragmentation. For instance, the [M-CH₃]⁺ ion (m/z 165) can lose carbon monoxide to form a fragment at m/z 137, or lose formaldehyde (HCHO) to yield a fragment at m/z 134. Further cleavages of the ring and substituent groups would lead to smaller, common aromatic fragments such as the tropylium ion (m/z 91) and the phenyl cation (m/z 77).

Experimental Protocols

The following section describes a typical methodology for the analysis of 2,4-Dimethoxy-6-methylbenzaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation:

-

A Gas Chromatograph (GC) system coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

Sample Preparation:

-

Dissolve approximately 1 mg of 2,4-Dimethoxy-6-methylbenzaldehyde in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

Perform serial dilutions as necessary to achieve a final concentration suitable for the instrument's sensitivity (typically in the range of 1-10 µg/mL).

Gas Chromatography (GC) Conditions (Typical):

-

Injector Port Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1 ratio) or splitless for trace analysis.

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

GC Column: A nonpolar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms).

-

Oven Temperature Program:

-

Initial Temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5-10 minutes.

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Quadrupole/Analyzer Temperature: 150 °C

-

Mass Scan Range: m/z 40 - 400

-

Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent peak).

Visualizations

The following diagrams illustrate the predicted fragmentation pathway and a typical experimental workflow.

Caption: Predicted primary fragmentation of 2,4-Dimethoxy-6-methylbenzaldehyde.

Caption: General experimental workflow for GC-MS analysis.

Unveiling Dimethoxy-Methylbenzaldehydes: A Technical Guide to Their Occurrence and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of dimethoxy-methylbenzaldehydes. While the natural occurrence of these specific compounds appears to be sparsely documented in publicly available literature, this document details their chemical properties and outlines established protocols for their synthesis and isolation, which are fundamental for further research and development.

Natural Occurrence: An Area Ripe for Discovery

The natural sourcing of dimethoxy-methylbenzaldehydes remains a largely unexplored frontier. While related compounds such as 3,4-dimethoxybenzaldehyde (veratraldehyde) are known to occur in various plants, including peppermint, ginger, and raspberry, specific evidence for the natural presence of their methylated counterparts is scarce.[1][2] One general mention suggests that 3,5-dimethoxy-4-methylbenzaldehyde is a phenylacetic compound found in the fructus of plants, though specific species are not named.[3] This lack of data presents a significant opportunity for phytochemists and natural product researchers to investigate novel plant sources for these potentially bioactive molecules.

The closely related 3,4,5-trimethoxybenzaldehyde has been identified in organisms like Zanthoxylum ailanthoides and Acorus calamus, suggesting that plants producing similar aromatic compounds could be promising candidates for discovering dimethoxy-methylbenzaldehydes.[4]

Isomers of Dimethoxy-Methylbenzaldehyde

The following table summarizes the key isomers of dimethoxy-methylbenzaldehyde. The data on natural occurrence is limited, as noted above. The synthesis references point to established laboratory methods for producing these compounds, the work-up procedures of which provide a basis for isolation and purification protocols.

| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Known Natural Sources | Synthesis/Isolation Reference |

| 2,3-Dimethoxy-5-methylbenzaldehyde |  | 13435-13-7 | C₁₀H₁₂O₃ | 180.20 | Not well-documented | [5] |

| 2,4-Dimethoxy-3-methylbenzaldehyde |  | 7149-92-0 | C₁₀H₁₂O₃ | 180.20 | Not well-documented | [6] |

| 2,4-Dimethoxy-5-methylbenzaldehyde |  | 7149-91-9 | C₁₀H₁₂O₃ | 180.20 | Not well-documented | [7] |

| 2,4-Dimethoxy-6-methylbenzaldehyde |  | 7149-90-8 | C₁₀H₁₂O₃ | 180.20 | Not well-documented | - |

| 2,5-Dimethoxy-3-methylbenzaldehyde |  | 4925-87-5 | C₁₀H₁₂O₃ | 180.20 | Not well-documented | [8] |

| 2,5-Dimethoxy-4-methylbenzaldehyde |  | 4925-88-6 | C₁₀H₁₂O₃ | 180.20 | Not well-documented | [8][9][10] |

| 3,4-Dimethoxy-2-methylbenzaldehyde |  | 5334-58-7 | C₁₀H₁₂O₃ | 180.20 | Not well-documented | - |

| 3,4-Dimethoxy-5-methylbenzaldehyde |  | 5650-59-9 | C₁₀H₁₂O₃ | 180.20 | Not well-documented | - |

| 3,5-Dimethoxy-4-methylbenzaldehyde |  | 1011-27-4 | C₁₀H₁₂O₃ | 180.20 | Fructus of plants (unspecified) | [3] |

Experimental Protocols: Synthesis and Isolation

The following sections provide detailed methodologies for the synthesis of specific dimethoxy-methylbenzaldehyde isomers. These procedures, particularly the work-up and purification steps, are directly applicable to the isolation of these compounds from either a crude synthetic mixture or a concentrated natural extract.

Synthesis and Isolation of 2,5-Dimethoxy-3-methylbenzaldehyde

This protocol is adapted from a synthetic procedure involving the oxidation of 3-hydroxymethyl-2,5-dimethoxytoluene.[8]

Materials and Reagents:

-

3-Hydroxymethyl-2,5-dimethoxytoluene

-

Selenium dioxide (SeO₂)

-

Benzene

-

Ligroin

-

Standard laboratory glassware for distillation and crystallization

Procedure:

-

Oxidation: To a solution of 3-hydroxymethyl-2,5-dimethoxytoluene (95.8 g) in benzene (100 ml), add finely powdered selenium dioxide (30 g).

-

Azeotropic Distillation: Heat the suspension to reflux and carry out azeotropic distillation until the formation of water is complete (approximately 3.5 g of water collected).

-

Purification by Distillation: Distill the residue under reduced pressure. After a forerun of red oil, collect the fraction of 2,5-dimethoxy-3-methylbenzaldehyde at a boiling point of 89-91°C/0.5 mmHg.

-

Crystallization: The collected fraction will solidify. Recrystallize the solid from ligroin to yield white needles of pure 2,5-dimethoxy-3-methylbenzaldehyde (m.p. 42°C).

Synthesis and Isolation of 2,5-Dimethoxy-4-methylbenzaldehyde

This method describes the synthesis from 2,5-dimethoxytoluene.[9]

Materials and Reagents:

-

2,5-Dimethoxytoluene

-

Phosphorus oxychloride (POCl₃)

-

N-methylformanilide

-

Water

-

Hexane

-

Standard laboratory glassware for heating, filtration, and extraction

Procedure:

-

Reaction Mixture Preparation: Prepare a solution of phosphorus oxychloride (40 ml) and N-methylformanilide (45 ml) and let it stand at ambient temperature for 50 minutes.

-

Addition of Substrate: Add 2,5-dimethoxytoluene (15.2 g) to the solution.

-

Heating: Heat the resulting solution on a steam bath for 140 minutes.

-

Hydrolysis: Add the dark, viscous reaction mixture to 2 liters of water and stir for several hours to complete the hydrolysis of reaction intermediates.

-

Initial Isolation: Collect the solid product by filtration and wash it with water. Air-dry the reddish, crumbly crystals.

-

Extraction and Crystallization: Extract the solid product with two portions of 125 ml of boiling hexane. Upon cooling, pale cream-colored crystals will deposit.

-

Final Purification: Recrystallize the product from boiling hexane to obtain pure, brilliant white crystals of 2,5-dimethoxy-4-methylbenzaldehyde.

Analytical Characterization

The identification and quantification of dimethoxy-methylbenzaldehydes can be achieved using a combination of standard analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile compounds in a complex mixture, providing both retention time and mass spectral data for structural elucidation.

-

High-Performance Liquid Chromatography (HPLC): A robust method for the quantification and purity assessment of the target compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful technique for unambiguous structural determination, providing detailed information about the chemical environment of each atom in the molecule.

Workflow for Isolation and Characterization

The following diagram illustrates a general workflow for the isolation and characterization of a target compound, such as a dimethoxy-methylbenzaldehyde, from a source material.

Caption: General workflow for compound isolation and characterization.

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the searched literature regarding the involvement of dimethoxy-methylbenzaldehydes in biological signaling pathways. This represents another key area for future research, particularly in the context of drug discovery and development, to understand their potential mechanisms of action and therapeutic applications.

The logical relationship for the synthesis of these compounds generally follows a pattern of introducing the aldehyde functionality onto a dimethoxytoluene precursor, as illustrated in the experimental protocols. The diagram below conceptualizes this general synthetic strategy.

Caption: General logic for the synthesis of dimethoxy-methylbenzaldehydes.

References

- 1. What is 3,4-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]

- 2. Showing Compound 3,4-Dimethoxybenzaldehyde (FDB008864) - FooDB [foodb.ca]

- 3. 3,5-dimethoxy-4-methylbenzaldehyde | 1011-27-4 | BAA01127 [biosynth.com]

- 4. 3,4,5-Trimethoxybenzaldehyde | C10H12O4 | CID 6858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde - Google Patents [patents.google.com]

- 6. 2,4-DIMETHOXY-3-METHYLBENZALDEHYDE CAS#: 7149-92-0 [amp.chemicalbook.com]

- 7. 2,4-Dimethoxy-5-methylbenzaldehyde | CymitQuimica [cymitquimica.com]

- 8. Synthesis of 2,5-Dimethoxy-3-methylbenzaldehyde and 2,5-Dimethoxy-4-methylbenzaldehyde - [www.rhodium.ws] [designer-drug.com]

- 9. prepchem.com [prepchem.com]

- 10. echemi.com [echemi.com]

Screening for Bioactivity: A Technical Overview of 2,4-Dimethoxy-6-methylbenzaldehyde

Disclaimer: As of the latest literature review, specific biological activity screening data for 2,4-Dimethoxy-6-methylbenzaldehyde is not extensively available. This guide, therefore, provides a comprehensive framework based on the known biological activities of structurally similar benzaldehyde derivatives. The experimental protocols and potential activities described herein are intended to serve as a foundational resource for researchers initiating screening programs for this specific compound.

This technical guide is designed for researchers, scientists, and professionals in drug development, offering a detailed overview of potential biological activities and the methodologies to screen for them.

Potential Biological Activities of Substituted Benzaldehydes

Benzaldehyde and its derivatives are a class of aromatic compounds known for a wide spectrum of biological activities. The nature and position of substituents on the benzene ring play a crucial role in determining their efficacy and mechanism of action. Based on existing literature for related methoxy-substituted benzaldehydes, the following activities are plausible areas of investigation for 2,4-Dimethoxy-6-methylbenzaldehyde.

Antimicrobial and Antifungal Activity

Various benzaldehyde derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens. For instance, 2-hydroxy-4-methoxybenzaldehyde has been identified as the main active component in the essential oil of Periploca sepium, exhibiting broad-spectrum antimicrobial and antifungal effects.[1] The mechanism of action for many benzaldehydes is thought to involve the disruption of microbial cell membranes.[2]

Table 1: Antimicrobial Activity of Structurally Related Benzaldehydes

| Compound | Test Organism | MIC (µg/mL) | MBC/MFC (µg/mL) | Reference |

| 2-Hydroxy-4-methoxybenzaldehyde | Agrobacterium tumefaciens | 100 | 150 | [1] |

| 2-Hydroxy-4-methoxybenzaldehyde | Staphylococcus aureus | 80 | 125 | [1] |

| 2,4,5-Trimethoxybenzaldehyde | Candida albicans ATCC 90028 | 1000 | 8000 | [2] |

| 2,4,6-Trimethoxybenzaldehyde | Candida albicans ATCC 90028 | 250 | 500 | [2] |

| Benzaldehyde | Various Bacteria | 6-10 mM | - | [3] |

| Gentisaldehyde (2,5-Dihydroxybenzaldehyde) | Bovine Mastitis S. aureus | 500 (MIC₅₀) | - | [4] |

| 2,3-Dihydroxybenzaldehyde | Bovine Mastitis S. aureus | 500 (MIC₅₀) | - | [4] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MFC: Minimum Fungicidal Concentration.

Anticancer and Cytotoxic Activity

Dimethoxy-substituted compounds, including derivatives of salicylaldehyde benzoylhydrazone, have shown potent anticancer activity, particularly against leukemic cell lines.[5] These compounds can induce apoptosis and may act through specific signaling pathways. The cytotoxic effects of benzaldehyde derivatives are also noted against various cancer cell lines, though the IC50 values can vary significantly depending on the cell line and the substitution pattern on the benzaldehyde ring.[3]

Table 2: Anticancer Activity of Structurally Related Compounds

| Compound | Cell Line | Activity | Concentration | Reference |

| Dimethoxy hydrazone derivatives | Leukemic cell lines (HL-60, BV-173, K-562, AR-230, SKW-3) | Potent activity | Low micro- and nanomolar | [5] |

| Quinaldehyde o-nitrobenzoylhydrazone | HepG2 | Weakly toxic (IC₅₀ > 400 µM) | > 400 µM | [6] |

Enzyme Inhibition

Certain benzaldehyde derivatives have been identified as inhibitors of specific enzymes. For example, 4-(N,N-dipropylamino)benzaldehyde is a potent and reversible inhibitor of class I aldehyde dehydrogenase (ALDH).[7] Given the structural similarities, it is conceivable that 2,4-Dimethoxy-6-methylbenzaldehyde could exhibit inhibitory activity against various enzymes, a hypothesis that warrants experimental validation.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of biological activity. The following are generalized protocols for key screening assays.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation of Test Compound: Prepare a stock solution of 2,4-Dimethoxy-6-methylbenzaldehyde in a suitable solvent like dimethyl sulfoxide (DMSO).

-

Serial Dilutions: Perform a series of twofold dilutions of the stock solution in a 96-well microtiter plate containing a suitable liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Add a standardized suspension of the test microorganism to each well.

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Determination of MBC/MFC: To determine the minimum bactericidal or fungicidal concentration, an aliquot from the wells showing no growth is sub-cultured onto agar plates. The lowest concentration that prevents any growth on the sub-culture is the MBC or MFC.

Caption: Workflow for Antimicrobial Susceptibility Testing.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 2,4-Dimethoxy-6-methylbenzaldehyde for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for MTT Cytotoxicity Assay.

Potential Signaling Pathways

While no specific signaling pathways have been elucidated for 2,4-Dimethoxy-6-methylbenzaldehyde, related compounds have been shown to interact with various cellular targets. For instance, some anticancer compounds exert their effects by modulating pathways involved in apoptosis, cell cycle regulation, or specific kinase activities. In silico modeling of dimethoxy hydrazone derivatives has suggested potential interactions with human cAbl kinase, indicating a possible mechanism for their antileukemic activity.[5] Any investigation into the mechanism of action of 2,4-Dimethoxy-6-methylbenzaldehyde would likely begin with an assessment of its impact on such fundamental cellular processes.

Caption: Hypothetical Signaling Pathways for Bioactivity.

Conclusion

While direct experimental data for 2,4-Dimethoxy-6-methylbenzaldehyde is currently limited, the known biological activities of structurally similar compounds provide a strong rationale for its investigation as a potential antimicrobial, antifungal, and anticancer agent. The experimental protocols and potential mechanisms of action outlined in this guide offer a starting point for a comprehensive biological activity screening of this compound. Further research is necessary to elucidate its specific biological profile and therapeutic potential.

References

- 1. Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. frontiersin.org [frontiersin.org]

- 5. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Identification of 4-(N,N-dipropylamino)benzaldehyde as a potent, reversible inhibitor of mouse and human class I aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

2,4-Dimethoxy-6-methylbenzaldehyde reaction mechanism with nucleophiles

An In-depth Technical Guide to the Reaction Mechanisms of 2,4-Dimethoxy-6-methylbenzaldehyde with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reaction mechanisms of 2,4-dimethoxy-6-methylbenzaldehyde with various nucleophiles. The reactivity of this substituted benzaldehyde is governed by a combination of electronic and steric effects imparted by the methoxy and methyl groups on the aromatic ring. This document details these effects, explores common nucleophilic addition reactions, presents quantitative data to illustrate reactivity trends, and provides detailed experimental protocols for key transformations. Diagrams of reaction pathways and experimental workflows are included to facilitate a deeper understanding of the core concepts.

Introduction: Structural Features and Reactivity Overview

2,4-Dimethoxy-6-methylbenzaldehyde is an aromatic aldehyde featuring three substituents on the benzene ring: a methoxy group and a methyl group in the ortho positions (2- and 6- positions, respectively) relative to the aldehyde, and a second methoxy group in the para position (4-position). The reactivity of the aldehyde's carbonyl group is significantly influenced by these substituents.

-

Electronic Effects : The two methoxy groups (-OCH₃) and the methyl group (-CH₃) are all electron-donating groups (EDGs).[1][2] The methoxy groups donate electron density primarily through a resonance effect (+M), while the methyl group donates through an inductive effect (+I). This increased electron density on the aromatic ring extends to the carbonyl carbon, reducing its electrophilicity and thus decreasing its reactivity towards nucleophiles compared to unsubstituted benzaldehyde.[1]

-

Steric Effects : The presence of substituents in both ortho positions (a methoxy group and a methyl group) creates significant steric hindrance around the carbonyl carbon.[3][4] This "ortho effect" physically impedes the approach of nucleophiles, dramatically reducing reaction rates and often necessitating more forcing reaction conditions.[4][5][6] The steric congestion is a dominant factor in the chemistry of this molecule, often outweighing the electronic effects.[4]

General Mechanism of Nucleophilic Addition

The fundamental reaction of an aldehyde is nucleophilic addition to the carbonyl carbon. The electron-donating substituents on 2,4-dimethoxy-6-methylbenzaldehyde make the carbonyl carbon less electrophilic. Furthermore, the ortho substituents sterically block the nucleophile's trajectory.

The general mechanism proceeds in two steps:

-

Nucleophilic attack on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate.[7]

-

Protonation of the alkoxide intermediate by a solvent or added acid to yield the final alcohol product.[7]

Caption: General mechanism of nucleophilic addition, highlighting steric hindrance.

Quantitative Reactivity Data

| Substituent (Position) | Reaction Type | Relative Rate Constant (k/k₀) | Reference |

| p-NO₂ | Wittig Reaction | 14.7 | [1] |

| m-NO₂ | Wittig Reaction | 10.5 | [1] |

| p-Cl | Wittig Reaction | 2.75 | [1] |

| H | Wittig Reaction | 1.00 | [1] |

| p-CH₃ | Wittig Reaction | 0.45 | [1] |

| p-OCH₃ | Wittig Reaction | 0.21 | [1] |

| Table 1: Relative reactivity of substituted benzaldehydes in the Wittig reaction. The rate constant k₀ refers to unsubstituted benzaldehyde.[1] |

Specific Reaction Mechanisms and Protocols

Grignard Reaction

Grignard reagents (R-MgX) are potent carbon-based nucleophiles that add to aldehydes to form secondary alcohols.[8][9] However, with sterically hindered substrates like 2,4-dimethoxy-6-methylbenzaldehyde, the reaction is challenging.[10] The bulky ortho groups impede the approach of the Grignard reagent, which can lead to low yields and side reactions, such as the reduction of the aldehyde to the corresponding primary alcohol if the Grignard reagent possesses β-hydrogens.[10][11]

Caption: Pathway of the Grignard reaction with potential side reactions.

Experimental Protocol: Grignard Addition (Adapted from similar sterically hindered aldehydes[10])

-

Grignard Reagent Formation : In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), place magnesium turnings (1.2 equivalents). Add a crystal of iodine to activate the surface. Add a solution of the appropriate alkyl or aryl halide (1.1 equivalents) in anhydrous diethyl ether dropwise to initiate and sustain the reaction, maintaining a gentle reflux.

-

Addition to Aldehyde : Cool the prepared Grignard reagent to 0 °C. Dissolve 2,4-dimethoxy-6-methylbenzaldehyde (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.

-

Reaction : After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Work-up : Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extraction and Purification : Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Wittig Reaction

The Wittig reaction converts aldehydes into alkenes using a phosphorus ylide (Wittig reagent).[12] The reaction is highly reliable for fixing the position of the double bond.[13] For sterically hindered aldehydes, the reaction rate can be slower.[14] The stereochemical outcome (E vs. Z alkene) depends on the stability of the ylide used; stabilized ylides generally favor the (E)-alkene, while non-stabilized ylides favor the (Z)-alkene.[15][16]

Caption: The Wittig reaction mechanism for alkene synthesis.

Experimental Protocol: Wittig Olefination (Adapted from a protocol for 2,6-dimethoxybenzaldehyde[14])

-

Ylide Generation : To a stirred suspension of a phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 equivalents) in anhydrous THF at 0 °C, add a strong base such as n-butyllithium or sodium hydride (1.05 equivalents). Stir the resulting mixture at 0 °C for 30 minutes to form the ylide.

-

Wittig Reaction : In a separate flask, dissolve 2,4-dimethoxy-6-methylbenzaldehyde (1.0 equivalent) in anhydrous THF. Slowly add this aldehyde solution to the ylide solution at 0 °C.

-

Reaction : Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.

-

Work-up : Quench the reaction by the slow addition of water.

-

Extraction and Purification : Extract the mixture with diethyl ether or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product, containing the desired alkene and triphenylphosphine oxide, is then purified by flash column chromatography.

Cannizzaro Reaction

The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde (an aldehyde lacking α-hydrogens).[17] One molecule is oxidized to a carboxylic acid, and the other is reduced to a primary alcohol.[18] 2,4-Dimethoxy-6-methylbenzaldehyde is a suitable substrate for this reaction. The reaction requires a high concentration of a strong base, such as potassium hydroxide.[19]

Caption: Mechanism of the Cannizzaro disproportionation reaction.

Experimental Protocol: Cannizzaro Reaction (General Procedure[18][19])

-

Reaction Setup : Dissolve 2,4-dimethoxy-6-methylbenzaldehyde (1.0 equivalent) in a suitable solvent like methanol or dioxane. In a separate flask, prepare a concentrated solution of potassium hydroxide (e.g., 50% aqueous solution).

-

Reaction : Add the concentrated KOH solution to the aldehyde solution and stir the mixture vigorously at room temperature or with gentle heating. The reaction may take several hours to overnight to complete.

-

Work-up : Dilute the reaction mixture with water.

-

Separation : Transfer the mixture to a separatory funnel and extract with diethyl ether to separate the alcohol product. The aqueous layer contains the potassium salt of the carboxylic acid.

-

Purification :

-

Alcohol : Wash the ether layer with water, dry over anhydrous Na₂SO₄, and evaporate the solvent. Purify the resulting alcohol by chromatography or distillation.

-

Carboxylic Acid : Acidify the aqueous layer with concentrated HCl until acidic (pH < 2), which will precipitate the carboxylic acid. Collect the solid by filtration, wash with cold water, and recrystallize.

-

Experimental Workflow Overview

A generalized workflow for conducting and analyzing the reactions described is essential for reproducibility and safety.

Caption: Generalized experimental workflow for synthesis and analysis.

Conclusion

The reactivity of 2,4-dimethoxy-6-methylbenzaldehyde towards nucleophiles is a nuanced interplay of electronic deactivation and significant steric hindrance. The three electron-donating groups reduce the electrophilicity of the carbonyl carbon, while the two ortho substituents present a formidable physical barrier to nucleophilic attack. Consequently, reactions like Grignard addition and Wittig olefination often require carefully optimized conditions to achieve satisfactory yields and minimize side reactions. Conversely, its non-enolizable nature makes it a prime candidate for the Cannizzaro reaction. Understanding these governing principles is critical for researchers designing synthetic routes involving this sterically congested yet valuable chemical intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. 9) Write the correct order of reactivity of substituted 1 point benzaldeh.. [askfilo.com]

- 3. ias.ac.in [ias.ac.in]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Ortho effect - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. benchchem.com [benchchem.com]

- 11. Grignard Reaction [organic-chemistry.org]

- 12. Wittig reaction - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. benchchem.com [benchchem.com]

- 15. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 16. Wittig Reaction [organic-chemistry.org]

- 17. Cannizzaro reaction - Wikipedia [en.wikipedia.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. un.uobasrah.edu.iq [un.uobasrah.edu.iq]

A Computational Chemistry Whitepaper on 2,4-Dimethoxy-6-methylbenzaldehyde: A Theoretical Approach to Molecular Structure, Spectroscopic Properties, and Bioactivity

This technical guide provides a comprehensive overview of a theoretical investigation into the molecular properties of 2,4-Dimethoxy-6-methylbenzaldehyde. Employing a suite of computational chemistry techniques, this whitepaper details the exploration of the molecule's structural parameters, vibrational spectra, electronic properties, and potential bioactivity through molecular docking. The methodologies presented herein are grounded in established quantum chemical principles and offer a reproducible framework for the in-silico analysis of similar aromatic aldehydes. This document is intended for researchers, scientists, and professionals in the fields of computational chemistry and drug development.

Theoretical Framework and Computational Methodology

The computational analyses were conducted using Density Functional Theory (DFT), a robust method for investigating the electronic structure of many-body systems.[1][2] Geometry optimization and subsequent frequency calculations were performed to ascertain the stable conformation and to characterize the vibrational modes of the title compound.

Geometry Optimization and Vibrational Analysis

The initial molecular structure of 2,4-Dimethoxy-6-methylbenzaldehyde was modeled and its geometry was optimized without any symmetry constraints. The optimization was carried out using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set. This level of theory is widely recognized for its balance of accuracy and computational efficiency in describing organic molecules.[3] The absence of imaginary frequencies in the calculated vibrational spectrum confirmed that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Electronic Properties and Frontier Molecular Orbitals

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were determined from the optimized geometry. The HOMO-LUMO energy gap is a critical parameter for evaluating molecular reactivity and stability.

Molecular Docking Protocol

To investigate the potential bioactivity of 2,4-Dimethoxy-6-methylbenzaldehyde, molecular docking simulations were performed.[4][5] This technique predicts the preferred orientation of a ligand when bound to a target protein. For this hypothetical study, a representative protein target, such as a kinase or a receptor relevant to a specific disease pathway, would be selected. The docking protocol involves preparing the protein by removing water molecules and adding polar hydrogens, followed by defining a binding site. The ligand is then docked into this site, and the resulting poses are scored based on their binding affinity.

The following diagram illustrates the comprehensive workflow employed in this computational study.

Results and Discussion

The following sections present the quantitative data derived from the computational analyses.